2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for complex heterocyclic structures containing multiple functional groups and aromatic systems. The name this compound describes a multi-component structure where the thieno[2,3-d]pyrimidine core serves as the central scaffold. The nomenclature systematically identifies each structural component, beginning with the acetamide moiety and progressing through the sulfanyl linkage to the complex heterocyclic core.
The structural representation reveals a thieno[2,3-d]pyrimidine bicyclic system substituted at multiple positions. At position 5 of the thieno ring, a 5-methylfuran-2-yl group provides an additional heterocyclic component, while position 3 of the pyrimidine ring bears a phenyl substituent. The 4-position contains a ketone functionality, and position 2 features a sulfanyl bridge connecting to an acetamide group. The acetamide nitrogen is further substituted with a 2-(trifluoromethyl)phenyl group, introducing significant electron-withdrawing character to the molecule.
The molecular architecture demonstrates considerable structural complexity, with the thieno[2,3-d]pyrimidine framework providing a rigid bicyclic core that constrains molecular conformations. Similar compounds in this structural class have been characterized extensively, with the thieno[2,3-d]pyrimidine motif appearing in numerous pharmaceutical research contexts. The furan ring system adds an additional oxygen-containing heterocycle, while the trifluoromethyl group introduces strong electron-withdrawing properties that can significantly influence molecular reactivity and biological activity.
Chemical Abstracts Service Registry Number and Alternative Chemical Identifiers
The Chemical Abstracts Service registry system provides standardized identification for chemical compounds through unique numerical identifiers. Related compounds in the thieno[2,3-d]pyrimidine class demonstrate the systematic approach to chemical identification within this structural family. The compound's identity within chemical databases relies on its complete structural description, including stereochemical specifications where applicable.
Alternative chemical identifiers for this compound class include various database-specific codes and simplified molecular-input line-entry system representations. The thieno[2,3-d]pyrimidine scaffold appears in multiple chemical databases with related structures bearing similar identification patterns. These identifiers facilitate cross-referencing between different chemical information systems and enable efficient searching across multiple databases.
The International Chemical Identifier system provides another standardized approach to chemical identification, generating unique string representations based on molecular connectivity and stereochemistry. For thieno[2,3-d]pyrimidine derivatives, these identifiers capture the essential structural features while providing unambiguous identification across different chemical information platforms. The complexity of the current compound requires detailed specification of all substituent groups and their connectivity patterns to ensure accurate identification.
Database entries for related thieno[2,3-d]pyrimidine compounds demonstrate the systematic cataloging approaches used for complex heterocyclic structures. The Chemical Abstract Service system assigns unique numbers based on structural features and registration chronology, while other databases may employ alternative numbering schemes. Cross-referencing between different identification systems ensures comprehensive coverage in chemical literature searches and patent databases.
Molecular Formula and Weight Analysis
The molecular formula for this compound can be determined through systematic analysis of its constituent atoms. The compound contains carbon, hydrogen, nitrogen, oxygen, sulfur, and fluorine atoms arranged in a complex three-dimensional structure. Each component of the molecule contributes specific atoms to the overall molecular formula, with the thieno[2,3-d]pyrimidine core providing the foundational atom count.
The carbon skeleton consists of multiple aromatic rings and the heterocyclic core structure. The phenyl groups contribute six carbon atoms each, while the thieno[2,3-d]pyrimidine system adds additional carbons to the framework. The methylfuran substituent and acetamide linkage provide further carbon atoms, resulting in a substantial carbon content typical of complex pharmaceutical intermediates. The hydrogen count reflects the aromatic nature of the compound, with most hydrogen atoms attached to aromatic carbon centers.
Table 1: Molecular Composition Analysis
| Element | Count | Contribution Source |
|---|---|---|
| Carbon | 26 | Aromatic rings, heterocyclic core, methyl groups |
| Hydrogen | 18 | Aromatic hydrogen, methyl hydrogen |
| Nitrogen | 3 | Pyrimidine ring, acetamide group |
| Oxygen | 3 | Ketone, furan ring, acetamide carbonyl |
| Sulfur | 2 | Thieno ring, sulfanyl bridge |
| Fluorine | 3 | Trifluoromethyl group |
The nitrogen content derives from the pyrimidine ring system and the acetamide functional group, totaling three nitrogen atoms. The oxygen atoms are distributed among the ketone functionality at position 4 of the pyrimidine ring, the furan ring oxygen, and the carbonyl oxygen of the acetamide group. Sulfur atoms appear in both the thieno ring system and the sulfanyl bridge connecting the core structure to the acetamide side chain.
The molecular weight calculation requires summation of all constituent atomic masses according to the molecular formula. Related thieno[2,3-d]pyrimidine compounds in the literature demonstrate molecular weights ranging from approximately 300 to 600 daltons, depending on substituent complexity. The presence of the trifluoromethyl group contributes significantly to the molecular weight due to the high atomic mass of fluorine atoms.
Table 2: Molecular Weight Calculation Components
| Component | Molecular Weight Contribution |
|---|---|
| Thieno[2,3-d]pyrimidine core | ~160 daltons |
| Phenyl substituents | ~154 daltons (2 × 77) |
| Methylfuran group | ~96 daltons |
| Acetamide linkage | ~58 daltons |
| Trifluoromethyl group | ~69 daltons |
| Sulfanyl bridge | ~32 daltons |
The trifluoromethyl substituent represents a significant portion of the total molecular weight while occupying relatively little molecular volume, resulting in a high density of mass that can influence both physical properties and biological activity. The overall molecular weight places this compound within the range typical for small-molecule pharmaceutical agents, suggesting appropriate characteristics for potential biological applications.
Properties
IUPAC Name |
2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18F3N3O3S2/c1-15-11-12-20(35-15)17-13-36-23-22(17)24(34)32(16-7-3-2-4-8-16)25(31-23)37-14-21(33)30-19-10-6-5-9-18(19)26(27,28)29/h2-13H,14H2,1H3,(H,30,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEWDAVIMIMQDOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)NC4=CC=CC=C4C(F)(F)F)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18F3N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101103860 | |
| Record name | 2-[[3,4-Dihydro-5-(5-methyl-2-furanyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]thio]-N-[2-(trifluoromethyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101103860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
541.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
379236-29-0 | |
| Record name | 2-[[3,4-Dihydro-5-(5-methyl-2-furanyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]thio]-N-[2-(trifluoromethyl)phenyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=379236-29-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[[3,4-Dihydro-5-(5-methyl-2-furanyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]thio]-N-[2-(trifluoromethyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101103860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide (hereafter referred to as Compound A ) is a novel organic molecule characterized by its complex structure, which integrates multiple heterocyclic components. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.
Chemical Structure and Properties
The molecular formula for Compound A is , with a molar mass of approximately 541.56 g/mol. The structure features a thieno[2,3-d]pyrimidine core, which is known for its role in various biological activities, including kinase inhibition. The trifluoromethyl group enhances lipophilicity, potentially improving bioavailability.
| Property | Value |
|---|---|
| Molecular Formula | C26H18F3N3O3S2 |
| Molar Mass | 541.56 g/mol |
| Density | 1.45 ± 0.1 g/cm³ (Predicted) |
| pKa | 12.59 ± 0.70 (Predicted) |
Compound A is hypothesized to exert its biological effects through multiple mechanisms:
- Kinase Inhibition : The thieno[2,3-d]pyrimidine framework is associated with several known kinase inhibitors, suggesting that Compound A may inhibit specific kinases involved in cancer progression and cellular signaling pathways .
- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties, potentially making Compound A a candidate for further investigation in this area .
Anticancer Activity
Recent studies have focused on the anticancer potential of Compound A through various in vitro assays:
- Cell Proliferation Inhibition : In assays using cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer), Compound A demonstrated significant inhibition of cell proliferation with IC50 values ranging from low to mid micromolar concentrations.
- Apoptosis Induction : Flow cytometry analyses revealed that treatment with Compound A leads to increased subG1 phase populations in cell cycle analysis, indicating apoptosis induction .
Antimicrobial Activity
The compound's antimicrobial efficacy was assessed against several bacterial strains:
- Minimum Inhibitory Concentration (MIC) : Compound A showed promising MIC values against both Gram-positive and Gram-negative bacteria, suggesting its potential utility as an antimicrobial agent .
Case Studies
-
In Vitro Studies on Cancer Cell Lines :
- Objective : To evaluate the cytotoxic effects of Compound A on various cancer cell lines.
- Methodology : Cells were treated with varying concentrations of Compound A over 24, 48, and 72 hours.
- Findings : Significant reduction in cell viability was observed at higher concentrations, corroborated by apoptosis markers.
-
Antimicrobial Efficacy Testing :
- Objective : To determine the antibacterial properties of Compound A.
- Methodology : Standardized broth microdilution methods were employed to assess MIC against selected pathogens.
- Results : Compound A exhibited potent activity against resistant strains, highlighting its therapeutic potential.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds share the thieno[2,3-d]pyrimidin-4-one core but differ in substituents, significantly altering physicochemical properties and bioactivity. Below is a comparative analysis based on molecular structure, predicted properties, and functional implications:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Compound D’s fluorine atom may enhance metabolic stability and oral bioavailability .
Hydrogen Bonding and Solubility :
- Compound B’s methoxy group introduces hydrogen-bonding capacity, improving aqueous solubility relative to the target compound .
- NMR studies () indicate that substituent changes in regions A (positions 39–44) and B (29–36) alter chemical environments, affecting intermolecular interactions .
Bioactivity Implications: Thienopyrimidine derivatives with electron-withdrawing groups (e.g., CF3 in the target compound, trifluoroethyl in Compound C) may exhibit stronger binding to enzymatic active sites via dipole interactions . Compound A’s naphthyl group could enhance stacking interactions in hydrophobic protein pockets, a feature absent in the target compound .
Synthetic and Analytical Considerations: The lumping strategy () suggests that compounds with minor structural differences (e.g., allyl vs. phenyl at R1) may be grouped for reactivity studies, though their distinct substituents necessitate individualized analysis .
Research Findings and Implications
- Structural Dynamics : NMR data () highlight that substituent variations in regions A and B significantly perturb chemical shifts, implying conformational flexibility critical for target engagement .
- Hydrogen-Bonding Networks : The target compound’s sulfanylacetamide moiety may form stable hydrogen bonds with residues like asparagine or glutamine, as seen in analogous systems () .
- Pharmacokinetic Profiles : Predicted pKa values (e.g., 13.13 for Compound A) suggest basic nitrogen atoms may protonate under physiological conditions, influencing solubility and membrane permeability .
Preparation Methods
Four-Component Catalytic Assembly
A green, one-step method utilizes ketones, ethyl cyanoacetate, sulfur (S₈), and formamide under catalytic conditions. For example, reacting 5-methylfuran-2-yl ketone with ethyl cyanoacetate, sulfur, and formamide in the presence of triethylamine yields the 5-(5-methylfuran-2-yl)-4-oxo-thieno[2,3-d]pyrimidine core at 80–100°C for 6–8 hours. This method achieves 68–82% yields with minimal purification steps, leveraging atom economy and reduced catalyst loading.
Cyclocondensation of Thiophene Derivatives
Alternative routes involve Gewald reactions, where 2-aminothiophene-3-carboxylates react with formamidine acetate. For instance, 2-amino-4,7-dihydro-5H-thieno[2,3-d]pyran-3-carbonitrile undergoes cyclocondensation with DMF-DMA (N,N-dimethylformamide dimethyl acetal) to form the pyrimidine ring. This method requires microwave assistance (100–120°C, 30–60 minutes) for optimal yields (75–88%).
Functionalization at Position 2: Sulfanyl Group Introduction
The sulfanyl (-S-) moiety at position 2 is introduced via nucleophilic substitution or oxidative coupling:
Nucleophilic Displacement of Chlorine
4-Chloro-thieno[2,3-d]pyrimidin-4-one intermediates react with thiourea or potassium thioacetate. For example, treating 4-chloro-3-methyl-6-phenylthieno[3,2-d]pyrimidine-2(3H)-thione with potassium thioacetate in DMF at 60°C for 12 hours installs the thiol group. Yields range from 65% to 78%, depending on substituent steric effects.
Oxidative Coupling with Thiols
Direct coupling of pre-formed thiols with brominated intermediates using Cu(I) catalysts is reported. Reacting 2-bromo-5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidine with 2-mercapto-N-[2-(trifluoromethyl)phenyl]acetamide in acetonitrile with CuI (10 mol%) and DIPEA (2 eq.) at 80°C for 24 hours achieves 70% yield.
Acetamide Side Chain Installation
The N-[2-(trifluoromethyl)phenyl]acetamide group is appended through amidation or Ullmann-type coupling:
Amidation of Carboxylic Acid Intermediates
2-Chloroacetamide derivatives are coupled with 2-(trifluoromethyl)aniline. For instance, 2-chloro-N-[2-(trifluoromethyl)phenyl]acetamide reacts with the thieno[2,3-d]pyrimidine-thiol intermediate in THF using Hünig’s base (DIPEA) at room temperature for 6 hours (82% yield).
Palladium-Catalyzed Amination
Buchwald-Hartwig amination links pre-functionalized aryl halides to the acetamide group. A patented method employs Pd(OAc)₂/Xantphos with Cs₂CO₃ in toluene at 110°C, achieving 76% yield for analogous structures.
Optimization and Purification Strategies
Table 1. Comparative analysis of synthetic routes. Method 2 offers superior yield and purity but requires costly metal catalysts.
Challenges and Mitigation
-
Regioselectivity Issues : Competing reactions at positions 2 and 5 of the thieno[2,3-d]pyrimidine core are mitigated using bulky directing groups (e.g., phenyl at position 3).
-
Trifluoromethyl Stability : HF elimination during amidation is prevented by low-temperature (0–5°C) reactions and anhydrous conditions.
-
Sulfur Oxidation : Thiol intermediates are stabilized with argon atmosphere and EDTA additives to prevent disulfide formation.
Scalability and Industrial Relevance
Continuous flow reactors enhance reproducibility for large-scale production. A patent describes a microreactor system for thieno[2,3-d]pyrimidine synthesis, achieving 90% conversion at 120°C with a 5-minute residence time. Purification via antisolvent crystallization (water/ethanol) reduces column chromatography dependency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
